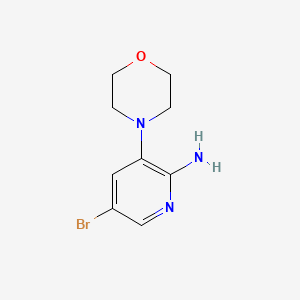
5-Bromo-3-morpholinopyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-morpholinopyridin-2-amine is a chemical compound with the molecular formula C9H12BrN3O and a molecular weight of 258.12 . It is a solid substance and is also known as BMN673.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1cc(Br)cnc1N2CCOCC2 . The InChI key for this compound is BOWIGXGIQUXHAR-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 258.12 .Wissenschaftliche Forschungsanwendungen
Catalyzed Aminations for Compound Synthesis
Amination reactions catalyzed by palladium complexes have demonstrated significant chemoselectivity, yielding amino-substituted pyridines. Ji, Li, and Bunnelle (2003) showcased the selective amination of polyhalopyridines, where 5-bromo-2-chloropyridine underwent catalysis to predominantly give 5-amino-2-chloropyridine with high yield, illustrating the effectiveness of this method for synthesizing amino-substituted derivatives (Jianguo Ji, Tao Li, W. Bunnelle, 2003).
Synthesis of Vasodilation Property Compounds
Girgis et al. (2008) synthesized 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates through a nucleophilic substitution reaction, revealing compounds with considerable vasodilation potency. This process involves bromination and further reaction with secondary amines, including morpholine, highlighting the role of 5-Bromo-3-morpholinopyridin-2-amine in creating compounds with potential for medical application in vasodilation (A. S. Girgis, N. Mishriky, A. Farag, W. El-Eraky, H. Farag, 2008).
Photophysics and Biomolecular Binding Studies
Bonacorso et al. (2018) reported the synthesis of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines through Buchwald–Hartwig amination. These compounds, starting from bromoquinoline precursors, show intriguing photophysical properties and strong interactions with ct-DNA, suggesting their utility in studying DNA-binding interactions and photophysical characteristics of aromatic compounds (H. Bonacorso, Melissa B. Rodrigues, B. Iglesias, C. Silveira, Sarah C. Feitosa, Wilian C. Rosa, M. Martins, C. Frizzo, N. Zanatta, 2018).
Novel Derivatives and Biological Activities
Ahmad et al. (2017) detailed the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction of commercially available 5-Bromo-2-methylpyridin-3-amine. This study not only highlights the synthetic versatility of bromo-morpholinopyridine derivatives but also explores their potential biological activities, including anti-thrombolytic and biofilm inhibition properties, providing a foundation for further research into their applications in medicinal chemistry (Gulraiz Ahmad, N. Rasool, H. Ikram, Samreen Gul Khan, T. Mahmood, K. Ayub, M. Zubair, Eman J. Al-Zahrani, Usman Ali Rana, M. Akhtar, N. Alitheen, 2017).
Wirkmechanismus
5-Bromo-3-morpholinopyridin-2-amine, also known as BMN673, is a small molecule inhibitor of the enzyme poly-ADP-ribose polymerase (PARP).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-3-morpholin-4-ylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O/c10-7-5-8(9(11)12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNUXRAVQMIXBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC(=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277437 |
Source


|
| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-85-5 |
Source


|
| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-(4-morpholinyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

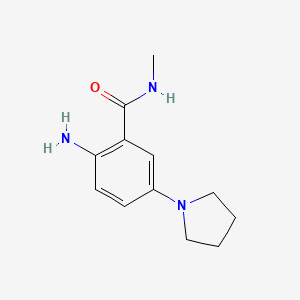

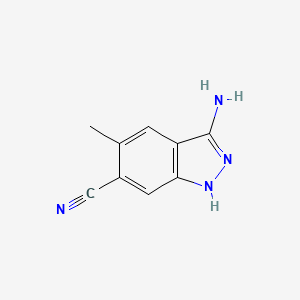
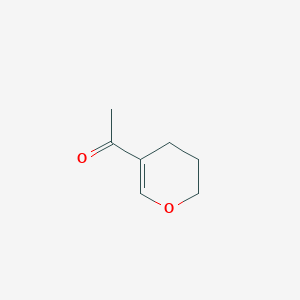
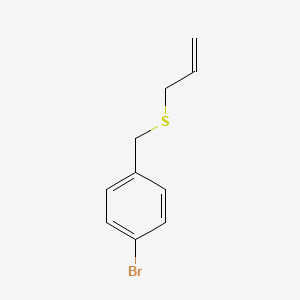
![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)
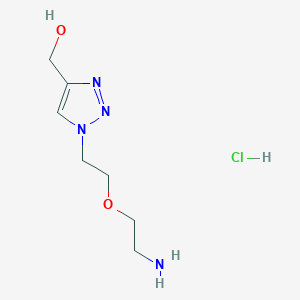
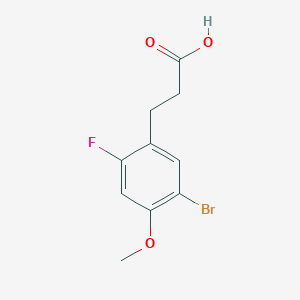
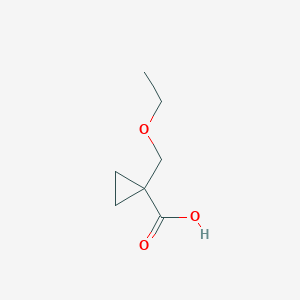

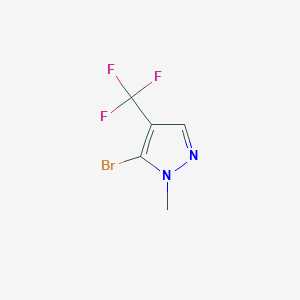
![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)

